molecular formula C4H6O2 B578757 Oxetane-3-carbaldehyde CAS No. 1305207-52-6

Oxetane-3-carbaldehyde

Cat. No.: B578757
CAS No.: 1305207-52-6
M. Wt: 86.09
InChI Key: FYCBRGMZDWYEHI-UHFFFAOYSA-N
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Description

Oxetane-3-carbaldehyde (CAS 1305207-52-6) is a four-membered heterocyclic compound with the molecular formula C₄H₆O₂ and a molecular weight of 86.09 g/mol . It features an oxetane ring (a strained oxygen-containing cyclic ether) substituted with an aldehyde group at the 3-position. This compound is primarily utilized as a versatile building block in organic synthesis, particularly in pharmaceutical and materials science research. Key properties include:

  • Purity: 97% (typical commercial grade) .
  • Storage: Requires storage in a dark place under an inert atmosphere at temperatures below -20°C to maintain stability .
  • Availability: Currently listed as out of stock by major suppliers, with pricing for 1g ranging from €129 (CymitQuimica) to variable discounts depending on quantity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxetane-3-carbaldehyde can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions: Oxetane-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bioisosteric Properties

The oxetane ring serves as a nonclassical isoster of the carbonyl group, which can influence the physicochemical properties of compounds. This property is particularly useful in drug design, where modifying the structure can lead to improved solubility, stability, and bioavailability.

  • Case Study: Kinase Inhibitors
    Recent studies have shown that oxetane derivatives can effectively replace carbonyl groups in kinase inhibitors, enhancing their binding affinity and selectivity. For instance, the incorporation of oxetanes into dibenzosuberone scaffolds has been explored to create new kinase inhibitors with promising therapeutic profiles .

Drug Candidates

Several oxetane-containing compounds are currently undergoing clinical trials:

Compound Name Target Condition Phase Developer
CrenolanibAcute Myeloid LeukemiaIIIAROG Pharmaceuticals/Pfizer
FenebrutinibMultiple SclerosisIIIGenentech
ZiresovirRespiratory Syncytial VirusIIIHoffmann–La Roche/Ark Biosciences
LanraplenibLupus Membranous NephropathyIIGilead Sciences
DanuglipronDiabetesIIPfizer
GDC-0349Non-Hodgkin’s LymphomaIIGenentech
PF-06821497Small Cell Lung CancerIIPfizer

These candidates highlight the versatility of oxetane derivatives in treating various diseases, showcasing their potential as valuable components in modern pharmacotherapy .

Synthesis of Oxetanes

Oxetane-3-carbaldehyde can be synthesized through various methods, including:

  • Intramolecular Williamson Etherification : This method involves using diols to form oxetanes through a ring-closing reaction.
  • Functionalization of Alcohols : Recent advancements have demonstrated the ability to functionalize tertiary alcohols to produce substituted oxetanes efficiently .

Reactivity and Derivatization

The unique reactivity of oxetanes allows for further derivatization, expanding their application scope:

  • Ring Opening Reactions : These reactions can yield valuable intermediates for further chemical transformations.
  • Formation of Complex Molecules : Oxetanes can act as key intermediates in synthesizing complex natural products and pharmaceuticals .

Mechanism of Action

The mechanism of action of oxetane-3-carbaldehyde involves its ability to undergo various chemical transformations, which can be exploited in different applications. The aldehyde group is highly reactive, allowing for facile modification and functionalization. The oxetane ring’s strain energy makes it susceptible to ring-opening reactions, which can be harnessed in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Oxetane Derivatives

Table 1: Key Properties of Oxetane-3-carbaldehyde and Analogues

Compound Name CAS No. Molecular Formula MW (g/mol) Purity Key Features/Applications
This compound 1305207-52-6 C₄H₆O₂ 86.09 97% Aldehyde functionalization; lab reagent
3-Methyl-oxetane-3-carbaldehyde 80370-42-9* C₅H₈O₂ 100.12† N/A Enhanced lipophilicity; synthetic intermediate
3-Ethyl-oxetane-3-carbaldehyde 98485-37-1 C₆H₁₀O₂ 114.15 N/A Larger alkyl substituent; potential solubility modifier
3-(3-Bromophenyl)-oxetane-3-carbaldehyde 1363381-25-2 C₁₀H₉BrO₂ 241.08 98% Bromine enables cross-coupling reactions; discontinued
3-Phenyl-oxetane-3-carbaldehyde 1638764-35-8 C₁₀H₁₀O₂ 162.19 N/A Aromatic substitution; scaffold for drug discovery

†Calculated from molecular formula.

Key Differences:

  • Reactivity : The aldehyde group in this compound facilitates nucleophilic additions (e.g., Grignard reactions), while bromine in the 3-bromophenyl derivative enables Suzuki-Miyaura cross-coupling .
  • Applications : Bromophenyl and phenyl derivatives are prioritized in medicinal chemistry due to their utility as aromatic scaffolds, whereas the parent compound is a foundational synthon .

Non-Oxetane Heterocyclic Analogues

Tetrahydrofuran-3-carboxylic Acid (CAS 89364-31-8)

  • Structure : Five-membered tetrahydrofuran ring with a carboxylic acid group.
  • Comparison :
    • Ring Strain : Oxetane’s four-membered ring has higher angle strain (~20 kcal/mol) than tetrahydrofuran, making it more reactive in ring-opening polymerizations .
    • Functional Group : Carboxylic acid vs. aldehyde directs divergent reactivity (e.g., esterification vs. condensation reactions).

Specialty Derivatives

3-{[(tert-Butyldimethylsilyl)oxy]methyl}this compound

  • Molecular Formula : C₁₁H₂₂O₃Si
  • Key Features :
    • The silyl ether group enhances stability and modulates polarity, useful in stepwise syntheses requiring protected aldehydes .
    • Predicted collision cross-section (CCS) values (e.g., 152.3 Ų for [M+H]⁺) aid in analytical characterization .

Research Findings and Industrial Relevance

  • Synthetic Utility: this compound’s aldehyde group is pivotal in constructing complex molecules, such as β-amino alcohols via reductive amination .
  • Price and Accessibility : The bromophenyl derivative’s high cost (e.g., $1,072/100mg) reflects its niche application in high-value research, whereas the parent compound is more affordable but faces supply constraints .

Biological Activity

Oxetane-3-carbaldehyde, a compound characterized by its oxetane ring structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C4_4H6_6O2_2) features a four-membered cyclic ether (oxetane) with an aldehyde functional group. This unique structure contributes to its reactivity and interaction with biological systems.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antineoplastic Activity : Compounds containing oxetane rings have shown promise in cancer therapy. The ability of oxetanes to stabilize microtubules during cell division, akin to the mechanism of Taxol, suggests a potential role in cancer treatment .
  • Antiviral Properties : Studies indicate that oxetane-containing metabolites possess antiviral activity against various viruses, including arboviruses. This activity is attributed to their ability to interfere with viral replication processes .
  • Antifungal Effects : Oxetanes have demonstrated antifungal properties, making them candidates for further investigation in the treatment of fungal infections .
  • Angiogenesis Inhibition : Some oxetane derivatives have been identified as angiogenesis inhibitors, which may be beneficial in treating conditions characterized by abnormal blood vessel growth, such as tumors .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Microtubule Stabilization : Similar to established chemotherapeutics like Taxol, oxetanes may stabilize microtubules, preventing their depolymerization and thus inhibiting cancer cell division.
  • Viral Replication Interference : The structural characteristics of oxetanes allow them to disrupt viral entry or replication mechanisms within host cells.
  • Modulation of Angiogenic Factors : By influencing factors involved in angiogenesis, oxetanes can potentially reduce tumor growth and metastasis.

Data Table: Predicted Biological Activities of Oxetane-Containing Compounds

Activity TypeActivity Score (Pa)
Antineoplastic0.932
Antiviral (arbovirus)0.584
Angiogenesis Inhibitor0.925
Antifungal0.718
Respiratory Analeptic0.572
Antiallergic0.641

Case Studies

Several studies highlight the efficacy of oxetane derivatives in various biological contexts:

  • Antineoplastic Study : A recent investigation into the effects of oxetane derivatives on cancer cell lines demonstrated significant cytotoxicity against several types of tumors, supporting their potential use as chemotherapeutic agents .
  • Antiviral Research : In vitro studies have shown that specific oxetane derivatives inhibit the replication of certain viruses, suggesting their utility in developing antiviral therapies .
  • Fungal Inhibition Trials : Research has indicated that oxetanes exhibit inhibitory effects against pathogenic fungi, presenting a novel approach for antifungal drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Oxetane-3-carbaldehyde, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via oxidation of 3-hydroxymethyl-oxetane derivatives. Palladium or platinum catalysts in alkaline conditions are often employed for selective oxidation, though alternative methods like Swern oxidation may also be used. Yield optimization requires precise control of temperature (e.g., 0–25°C) and stoichiometric ratios of oxidizing agents. Impurities such as over-oxidized byproducts (e.g., oxetane-3-carboxylic acid) can be minimized via chromatographic purification .

Q. How can spectroscopic methods (NMR, IR, MS) be applied to characterize this compound and distinguish it from analogs like oxetane-3-carboxamide?

  • NMR : The aldehyde proton in this compound appears as a singlet near δ 9.8–10.0 ppm, absent in carboxamide derivatives.
  • IR : A strong absorption band at ~1700 cm⁻¹ confirms the aldehyde carbonyl group.
  • MS : The molecular ion peak at m/z 101.10 (C₄H₇NO₂) distinguishes it from carboxamide derivatives (e.g., m/z 115.13 for C₅H₉NO₂). Cross-validation with high-resolution mass spectrometry (HRMS) ensures structural accuracy .

Q. What experimental factors influence the stability of this compound in solution, and how can degradation be mitigated?

The compound is prone to air oxidation and polymerization. Stability tests under inert atmospheres (e.g., argon) show prolonged shelf life in anhydrous solvents like THF or DCM. Addition of stabilizers (e.g., 0.1% BHT) and storage at –20°C reduces degradation. Periodic HPLC monitoring is recommended to assess purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic addition reactions?

Discrepancies in reaction outcomes (e.g., regioselectivity or competing side reactions) may arise from solvent polarity, catalyst choice, or steric effects. For example, polar aprotic solvents (DMF, DMSO) favor aldehyde activation but may promote ring-opening. Systematic studies using kinetic profiling (e.g., in situ IR) and computational modeling (DFT) can identify dominant reaction pathways. Triangulation of data from multiple sources (e.g., NMR, X-ray crystallography) is critical for validation .

Q. How can researchers design experiments to study the compound’s interactions with biological targets (e.g., enzymes) while minimizing non-specific binding?

Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity (Kd) under physiologically relevant conditions (pH 7.4, 37°C). Competitive assays with known inhibitors (e.g., transition-state analogs) validate specificity. Cryo-EM or X-ray crystallography provides structural insights into binding modes. Control experiments with scrambled peptides or inactive analogs are essential .

Q. What strategies address the oxetane ring’s strain in synthetic applications, and how does this affect reaction thermodynamics?

The oxetane ring’s ~26 kcal/mol strain energy influences reactivity in ring-opening or cross-coupling reactions. Strain-release effects can be quantified via calorimetry (ΔH measurements) or computational enthalpy calculations. Strategies include using bulky substituents to modulate ring strain or employing transition-metal catalysts (e.g., Pd) to stabilize intermediates. Comparative studies with strain-free analogs (e.g., THF derivatives) highlight thermodynamic trade-offs .

Q. Methodological Notes

  • Data Contradiction Analysis : Apply triangulation by combining experimental (e.g., kinetic data), computational (e.g., DFT), and structural (e.g., crystallography) evidence to resolve inconsistencies .
  • Safety Protocols : Use impermeable gloves (e.g., nitrile) and sealed goggles when handling this compound, as its reactivity may pose risks similar to related aldehydes .

Properties

IUPAC Name

oxetane-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c5-1-4-2-6-3-4/h1,4H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCBRGMZDWYEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693535
Record name Oxetane-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305207-52-6
Record name Oxetane-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxetane-3-carbaldehyde
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